4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
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Overview
Description
The compound appears to contain a pyrrolidin-2-one group, a piperidine group, and a chloropyridinyl group. Pyrrolidin-2-one is a five-membered lactam (a cyclic amide). Piperidine is a six-membered ring containing nitrogen. Chloropyridinyl refers to a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) with a chlorine substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one, piperidine, and chloropyridinyl groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the lactam, amine, and halogen groups present in its structure. For instance, the lactam could undergo hydrolysis, the amine could participate in various substitution reactions, and the halogen could be involved in elimination or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its polarity, solubility, stability, and reactivity .Scientific Research Applications
Novel Synthetic Approaches and Chemical Properties
Research in synthetic chemistry has explored novel methodologies for creating complex compounds with similar structural elements, emphasizing the importance of heterocyclic compounds in medicinal chemistry and material science. For instance, a study on the efficient one-pot synthesis of 2-aminopyrimidinones demonstrates the utility of piperidine as a catalyst in creating compounds with potential bioactivity, showcasing the versatility of piperidine derivatives in synthesizing heterocyclic compounds (Bararjanian et al., 2010). Similarly, the synthesis and characterization of novel piperidin-4-one derivatives highlight their significance in developing new chemical entities with potential therapeutic applications (Xue Si-jia, 2011).
Structural Analysis and Molecular Packing
The molecular and crystal structures of related compounds, determined by X-ray diffraction analysis, have been pivotal in understanding the conformational flexibility and hydrogen bonding that influence the packing of molecules in crystals. This information is crucial for designing compounds with desired physical and chemical properties (Kuleshova & Khrustalev, 2000).
Biological Activities and Applications
Compounds with structural similarities have been explored for their biological activities, such as antimicrobial and fungicidal properties. The synthesis and bioactivity studies of specific piperidin-4-one derivatives have shown broad inhibitory activities against fungi, suggesting their potential as bioactive agents in developing new antimicrobial therapies (Xue Si-jia, 2011).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The chloropyridinyl group, for example, is found in some pharmaceuticals and could be involved in such interactions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-19-10-11(9-14(19)21)16(22)20-7-4-12(5-8-20)23-15-13(17)3-2-6-18-15/h2-3,6,11-12H,4-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRSFBPCYTVINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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